molecular formula C9H14ClNO B2388479 4-methoxy-N,2-dimethylaniline CAS No. 86735-53-7

4-methoxy-N,2-dimethylaniline

Cat. No.: B2388479
CAS No.: 86735-53-7
M. Wt: 187.67
InChI Key: CYCCXLBFRHAYKX-UHFFFAOYSA-N
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Description

4-methoxy-N,2-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and two methyl groups (-CH₃) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-N,2-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be further modified to introduce the methoxy group.

Another method involves the reduction of Schiff bases. For example, 4-methoxyphenylamine can be reacted with formaldehyde and then reduced using sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,2-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-methoxy-N,2-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.

    Biology: It serves as a model compound for studying the behavior of aniline derivatives in biological systems.

    Medicine: It is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other organic compounds

Mechanism of Action

The mechanism of action of 4-methoxy-N,2-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyl groups influence its binding affinity and reactivity. For example, the compound can undergo electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N,2-dimethylaniline is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCAKDBWLUQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of [2-methyl-4-(methyloxy)phenyl]amine (5 ml, 39.2 mmol), paraformaldehyde (5.88 g, 196 mmol), and sodium methoxide (10.58 g, 196 mmol) in methanol (100 ml) was maintained at 50° C. for 5 hours, cooled, and sodium borohydride (7.41 g, 196 mmol) was added portionwise. The resulting suspension was re-heated to 50° C. and maintained for 16 hours. The reaction was cooled, poured into ethyl acetate/saturated sodium bicarbonate, and the organic layer was dried over sodium sulfate, filtered, taken to a residue under reduced pressure, and purified by column chromatography to afford N,2-dimethyl-4-(methyloxy)aniline (5.40 g, 35.7 mmol, 91% yield) as a pale orange oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.55-6.68 (m, 2 H), 6.34-6.40 (m, 1 H), 4.47-4.66 (m, 1 H), 3.62 (s, 3 H), 2.66 (d, J=5.0 Hz, 3 H), 2.04 (s, 3 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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